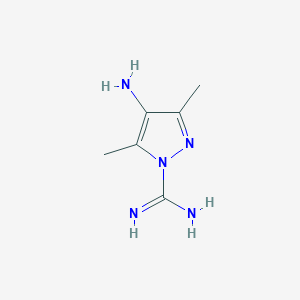
4-Amino-3,5-dimethyl-1H-pyrazole-1-carboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-3,5-dimethyl-1H-pyrazole-1-carboximidamide is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3,5-dimethyl-1H-pyrazole-1-carboximidamide can be achieved through several methods. One common approach involves the reaction of 4-amino-3,5-dimethyl-1H-pyrazole with appropriate reagents under controlled conditions . For instance, the reaction with tetrafluoroterephthalic acid in anhydrous methanol at room temperature can yield the desired compound .
Industrial Production Methods: Industrial production methods for this compound often involve optimizing the reaction conditions to achieve higher yields and purity. Techniques such as in-line Fourier transform infrared (FT-IR) spectroscopy combined with independent component analysis (ICA) have been employed to monitor the synthesis process and ensure the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Amino-3,5-dimethyl-1H-pyrazole-1-carboximidamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups and the overall structure of the compound .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. For example, the compound can react with nitric acid to form nitrated derivatives . The reaction conditions, such as temperature and solvent, play a crucial role in determining the outcome of these reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, nitration of the compound can yield nitro-substituted derivatives, which may have different chemical and physical properties compared to the parent compound .
Applications De Recherche Scientifique
4-Amino-3,5-dimethyl-1H-pyrazole-1-carboximidamide has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex heterocyclic compounds . Additionally, the compound is used in industrial processes for the production of various chemicals and materials .
Mécanisme D'action
The mechanism of action of 4-Amino-3,5-dimethyl-1H-pyrazole-1-carboximidamide involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity . This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to 4-Amino-3,5-dimethyl-1H-pyrazole-1-carboximidamide include other pyrazole derivatives such as 5-Amino-1,3-dimethylpyrazole and 3,5-Dimethyl-1H-pyrazole-4-carboxylic acid ethyl ester .
Uniqueness: What sets this compound apart from these similar compounds is its specific functional groups and structural configuration.
Propriétés
Formule moléculaire |
C6H11N5 |
|---|---|
Poids moléculaire |
153.19 g/mol |
Nom IUPAC |
4-amino-3,5-dimethylpyrazole-1-carboximidamide |
InChI |
InChI=1S/C6H11N5/c1-3-5(7)4(2)11(10-3)6(8)9/h7H2,1-2H3,(H3,8,9) |
Clé InChI |
WCOWKIWFBKZVMH-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NN1C(=N)N)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


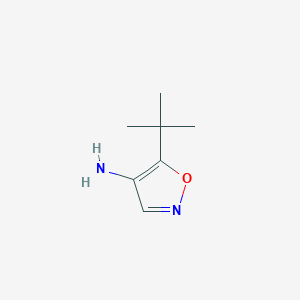
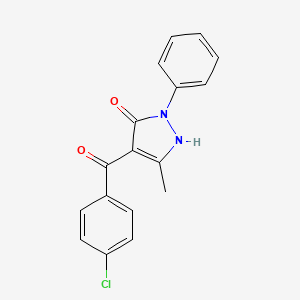
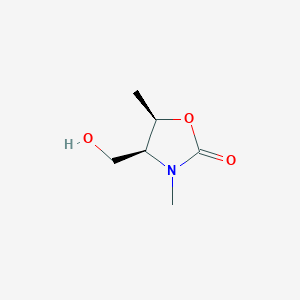
![2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-5-carboxylic acid](/img/structure/B12872473.png)


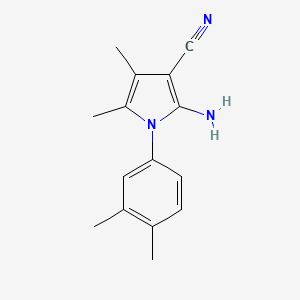
![2-(Chloromethyl)benzo[d]oxazole-4-methanol](/img/structure/B12872516.png)

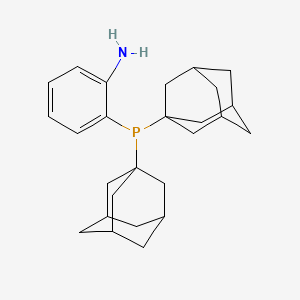
![5-[2-(2,5-difluoroanilino)-1,3-thiazol-5-yl]-2-hydroxybenzamide](/img/structure/B12872543.png)



